

# Application Notes and Protocols for the MR837 NanoBRET PPI Assay

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## Compound of Interest

Compound Name: MR837

Cat. No.: B6590847

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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the NanoBRET™ Protein-Protein Interaction (PPI) assay to study the inhibition of the NSD2-PWWP1 interaction by molecules such as **MR837** and its analogs.

## Introduction

The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression. It primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. NSD2 contains a PWWP domain that recognizes and binds to H3K36me2, an interaction crucial for stabilizing NSD2 at chromatin and facilitating its enzymatic activity and the propagation of this epigenetic mark.[1][2][3] Dysregulation of NSD2 is implicated in various cancers, making it an attractive target for therapeutic intervention.[4]

**MR837** is a known inhibitor of the protein-protein interaction (PPI) between the NSD2-PWWP1 domain and histone H3.[4] The NanoBRET™ PPI assay is a powerful live-cell method to quantify this interaction and screen for its inhibitors.[2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag® protein labeled with a fluorescent ligand (acceptor).[5] When the two proteins interact, energy is transferred from the donor to the acceptor, generating a

quantifiable BRET signal. Small molecules that disrupt this interaction, such as **MR837**, will lead to a decrease in the BRET signal.[\[6\]](#)

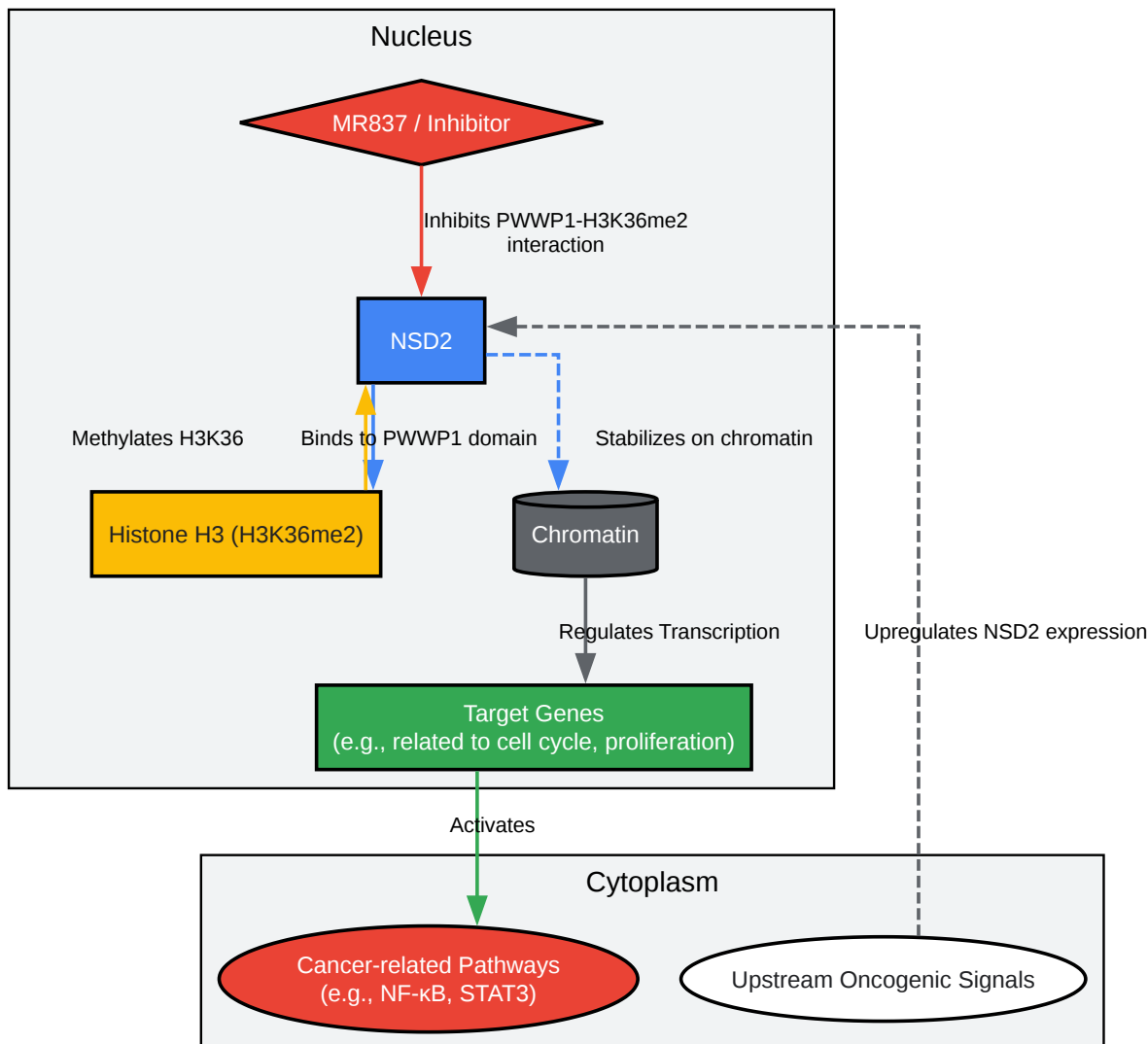
## Principle of the Assay

The **MR837** NanoBRET PPI assay for the NSD2-PWWP1 interaction is based on the competitive displacement of a NanoLuc-tagged NSD2-PWWP1 domain from a HaloTag-labeled Histone H3.3. In living cells co-expressing these fusion proteins, a high BRET signal is generated due to their proximity. The addition of an inhibitor like **MR837**, which binds to the PWWP1 domain, prevents its interaction with Histone H3.3, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of inhibitor potency (e.g., IC50 or EC50 values).

## Signaling Pathway

The interaction between the NSD2-PWWP1 domain and H3K36me2 is a key regulatory step in chromatin biology. NSD2's catalytic SET domain is responsible for depositing the H3K36me2 mark. The PWWP1 domain of NSD2 then "reads" this mark, anchoring the NSD2 protein to the chromatin. This self-reinforcing loop is critical for the maintenance and potential spreading of the H3K36me2 epigenetic signature. This stable association of NSD2 with chromatin influences the transcription of target genes involved in various cellular processes, including cell cycle regulation, DNA repair, and epithelial-mesenchymal transition. In several cancers, the overexpression or mutation of NSD2 leads to aberrant H3K36me2 levels, which can drive oncogenic gene expression programs. For instance, NSD2 has been shown to activate signaling pathways such as NF-κB and STAT3, promoting cancer cell proliferation and survival.

[\[7\]](#)



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## NSD2-PWWP1/H3K36me2 Signaling Pathway

# Experimental Protocols

## Materials

- Cell Line: U2OS cells are recommended.[2] HEK293 cells can also be used.[5]
- Plasmids:

- NanoLuc-NSD2-PWWP1 fusion vector (Donor)
- HaloTag-Histone H3.3 fusion vector (Acceptor)
- Transfection Reagent: FuGENE® HD Transfection Reagent or similar.
- Culture Medium: DMEM or EMEM supplemented with 10% FBS. Opti-MEM™ I Reduced Serum Medium for incubations.
- Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
- Reagents:
  - HaloTag® NanoBRET™ 618 Ligand (Acceptor)
  - NanoBRET™ Nano-Glo® Substrate (Donor)
- Test Compound: **MR837** or other inhibitors dissolved in DMSO.
- Instrumentation: A plate reader capable of measuring dual-filtered luminescence (one filter for NanoLuc emission, ~460 nm, and another for the acceptor emission, >600 nm).

## Detailed Methodology

The following protocol is a general guideline and may require optimization for specific experimental conditions.

### Day 1: Cell Seeding and Transfection

- Culture U2OS cells to ~80-90% confluency.
- Trypsinize and resuspend cells in culture medium.
- Prepare the transfection complex according to the manufacturer's protocol. A 1:10 ratio of NanoLuc-NSD2-PWWP1 to HaloTag-Histone H3.3 plasmid DNA is a good starting point for optimization.[\[2\]](#)
- Add the transfection complex to the cell suspension.

- Seed the transfected cells into a 6-well plate and incubate for 20-24 hours at 37°C with 5% CO<sub>2</sub>.[\[8\]](#)

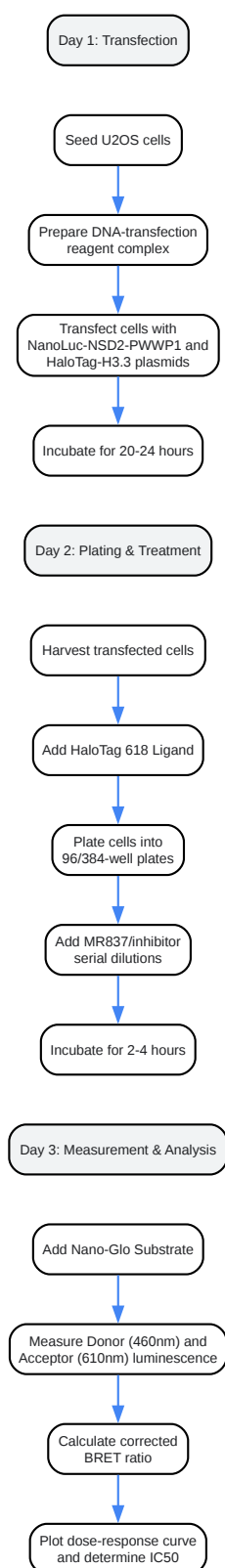
#### Day 2: Cell Plating and Compound Treatment

- Trypsinize the transfected cells and resuspend them in Opti-MEM.
- Prepare two pools of cells: one with HaloTag® NanoBRET™ 618 Ligand (final concentration typically 100-250 nM) and a control pool without the ligand.[\[9\]](#)[\[10\]](#)
- Plate the cells into a white 96-well or 384-well assay plate (e.g., 2 x 10<sup>4</sup> cells per well in a 96-well plate).[\[8\]](#)
- Prepare serial dilutions of **MR837** or other test compounds in Opti-MEM. The final DMSO concentration should be kept constant and typically below 0.5%.
- Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.
- Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C with 5% CO<sub>2</sub>.[\[11\]](#)

#### Day 3: Signal Detection and Data Analysis

- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
- Add the substrate to each well.
- Read the plate within 10-15 minutes on a luminometer equipped with appropriate filters (e.g., 450/80 nm for donor and 610 nm long-pass for acceptor).[\[9\]](#)
- Data Calculation:
  - Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
  - Subtract the background BRET ratio (from cells without HaloTag ligand) from the raw BRET ratio of inhibitor-treated wells to get the corrected BRET ratio.
  - The corrected BRET ratio is often multiplied by 1000 to obtain milliBRET units (mBU).[\[8\]](#)

- Normalize the data with the vehicle-treated wells representing 100% interaction and a saturating concentration of a known inhibitor (if available) or no-donor control as 0%.
- Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.



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## MR837 NanoBRET PPI Assay Workflow

## Data Presentation

The potency of **MR837** and its more advanced analog, UNC6934, in inhibiting the NSD2-PWWP1 and Histone H3.3 interaction has been quantified using the NanoBRET PPI assay. The results are summarized in the table below for easy comparison.

Compound	Assay Type	Cell Line	Target Interaction	Potency (IC50/EC50)	Reference
MR837 related compound (3f)	NanoBRET PPI	U2OS	NSD2-PWWP1 + Histone H3.3	IC50 = 17.3 $\mu$ M	<a href="#">[6]</a>
UNC6934	NanoBRET PPI	U2OS	NSD2-PWWP1 + Histone H3.3	EC50 = 1.23 $\pm$ 0.25 $\mu$ M	<a href="#">[6]</a> <a href="#">[12]</a>
UNC6934	NanoBRET PPI	U2OS	NSD2-PWWP1 + H3K36me2 nucleosomes	IC50 = 1.09 $\pm$ 0.23 $\mu$ M	<a href="#">[13]</a> <a href="#">[14]</a>

## Assay Performance Metrics

The NanoBRET PPI assay is known for its robustness and suitability for high-throughput screening. Key performance indicators are:



Metric	Typical Value	Interpretation
Z'-factor	> 0.5	A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay with a large separation between positive and negative controls. <a href="#">[11]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Signal-to-Background (S/B) Ratio	Varies depending on protein expression levels and interaction affinity.	An optimized assay should yield a significant window between the BRET signal in the presence and absence of the interacting partner or a saturating concentration of inhibitor.

## Conclusion

The **MR837** NanoBRET PPI assay provides a sensitive and quantitative method to study the interaction between the NSD2-PWWP1 domain and Histone H3 in a live-cell context. This assay is a valuable tool for identifying and characterizing inhibitors of this critical epigenetic interaction, thereby aiding in the development of novel cancer therapeutics. The detailed protocols and data presented herein should serve as a comprehensive guide for researchers in the field.

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